molecular formula C20H19N7O7 B1664513 10-Formylfolic acid CAS No. 134-05-4

10-Formylfolic acid

Cat. No. B1664513
CAS RN: 134-05-4
M. Wt: 469.4 g/mol
InChI Key: UGWUWNVTCLDEOG-ZDUSSCGKSA-N
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Description

10-Formylfolic acid is a synthetic, water-soluble form of folic acid often used as a dietary supplement to prevent and treat folate deficiency . It is found in daily dietary intake and is often used in cancer risk correlation studies . It is also a potent inhibitor of dihydrofolate reductase and can be used as an early indicator of leukemia .


Synthesis Analysis

10-Formylfolic acid is synthesized by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This pathway is disrupted by anti-metabolite therapies such as Methotrexate .


Molecular Structure Analysis

The empirical formula of 10-Formylfolic acid is C20H19N7O7 with a molecular weight of 469.41 . It contains a total of 55 bonds, including 36 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 1 primary amine .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 10-Formylfolic acid .


Physical And Chemical Properties Analysis

10-Formylfolic acid is a pharmaceutical primary standard with a molecular weight of 469.41 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Quantification in Food and Clinical Samples

10-Formylfolic acid plays a crucial role in the accurate quantification of folates in food, contributing to a better understanding of nutritional content. Ringling and Rychlik (2012) developed a method for analyzing seven folates, including 10-formylfolic acid, in food, enhancing the precision of total folate data. This method, which involves LC-MS/MS, enables a more accurate representation of folate content in various food items, ensuring that especially 10-formyldihydrofolate, which converts to 10-formylfolic acid, is not neglected for precise folate quantification (Ringling & Rychlik, 2012). Büttner et al. (2011) further developed stable isotope dilution assays for quantitation of 10-formylfolic acid along with other folates in plasma, ileostomy samples, and food, providing valuable tools for clinical and nutritional studies (Büttner et al., 2011).

Role in Folate Metabolism

Understanding the metabolism of 10-formylfolic acid sheds light on its role in essential biological processes. Baggott and Tamura (2001) discussed the metabolism of 10-formyldihydrofolate, a derivative of 10-formylfolic acid, illustrating its role in enzyme-catalyzed one-carbon transfer reactions. This understanding provides insights into the folate metabolic pathway, suggesting that a new metabolic map incorporating the oxidation of 10-formyltetrahydrofolate and the utilization of 10-formyldihydrofolate is necessary (Baggott & Tamura, 2001). Baggott and Tamura (2010) also proposed that 10-formyl-7,8-dihydrofolate, rather than 10-formyl-5,6,7,8-tetrahydrofolate, is the predominant in vivo substrate for mammalian AICAR transformylase, a key enzyme in purine nucleotide biosynthesis, further emphasizing the significance of 10-formylfolic acid and its derivatives in vital metabolic pathways (Baggott & Tamura, 2010).

Enzymatic Functions and Structural Insights

Research on 10-formylfolic acid also encompasses studies on enzymes that interact with or are affected by this compound. Donato et al. (2007) discovered that 10-Formyltetrahydrofolate dehydrogenase, an enzyme interacting with 10-formylfolic acid, requires a 4′-phosphopantetheine prosthetic group for catalysis, highlighting intricate enzymatic mechanisms and their dependence on specific folate derivatives for proper functioning (Donato et al., 2007).

Future Directions

10-Formylfolic acid is often used in cancer risk correlation studies . An increase in 10-formylfolic acid content was observed for all breads, but 10-formyldihydrofolate seemed to be more stable in rye breads than in oat and wheat breads . The results showed that folates undergo significant changes during digestion and that food matrices could be modified to affect these changes towards better folate bioaccessibility .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUWNVTCLDEOG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158448
Record name 10-Formylfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Formylfolic acid

CAS RN

134-05-4, 25377-55-3
Record name 10-Formylfolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Formyldihydropteroylglutamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Formylfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-10-formylfolic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-FORMYLFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
M d'Urso-Scott, J Uhoch… - Proceedings of the …, 1974 - National Acad Sciences
… One of the model compounds synthesized was 10-formylfolic acid (10-formyl FA) formed by … A typical incubation of liver slices gave approximately 4 nmole of 10-formylfolic acid/hr per g …
Number of citations: 23 www.pnas.org
M Silverman, JC Keresztesy, GJ Koval - Journal of Biological Chemistry, 1954 - Elsevier
Methods Microbiological assay procedures for the determination of FA and CF activities with SFR and L. citrovorum were those previously employed (3). The calcium salt of natural …
Number of citations: 30 www.sciencedirect.com
JF Gregory III, KA Ristow, DB Sartain… - Journal of agricultural …, 1984 - ACS Publications
The biological activity of 10-formylfolic acid (10-formyl-FA) and 5-methyl-5, 6-dihydrofolic acid (5-methyl-DHF) was examined to determine the potential contribution of these oxidized …
Number of citations: 31 pubs.acs.org
JE Baggott, GL Johanning - The Journal of nutrition, 1999 - academic.oup.com
The bioactivity of 10-formyl-7,8-dihydrofolic acid and 10-formyl-folic acid was determined in human leukemia (CCRF-CEM) cells grown in a folate-depleted medium containing …
Number of citations: 24 academic.oup.com
JE Baggott, GL Johanning, KE Branham… - Biochemical …, 1995 - portlandpress.com
… indicated that the 10-HCOH2folate preparation is not appreciably contaminated with 10-HCO-H4folate, 5,10-methenyltetrahydrofolic acid (5,10CH=H4folate) or 10-formylfolic acid (10-…
Number of citations: 46 portlandpress.com
CA Caperelli, J Conigliaro - Journal of medicinal chemistry, 1986 - ACS Publications
… of GAR TFase with compound 1 and 10-formylfolic acid were … 10-Formylfolic Acid. Commercial folic acid was purified as … GAR TFase activity with 10-100 µ 10-formylfolic acid was …
Number of citations: 17 pubs.acs.org
C Temple Jr, RD Elliott… - The Journal of Organic …, 1982 - ACS Publications
… Recently the synthesis of 5-deaza-5(8H)-oxoaminopterin7 and 5deaza- 10-formylfolic acid was reported.8 The latter was shown to be an inhibitor of AICAR transformylase (EC 2.1.2.3). …
Number of citations: 52 pubs.acs.org
C Temple Jr, RD Elliott, JD Rose… - Journal of Medicinal …, 1979 - ACS Publications
… and C6H5N(Me)CHO] produced citrovorum factor activity, the method adopted for the isolation of the mixture of diastereomers involved the catalytic hydrogenation of 10-formylfolic acid (…
Number of citations: 35 pubs.acs.org
EM Birinberg, VI Seredenko, VM Berezovskii - Pharmaceutical Chemistry …, 1983 - Springer
… of 10-formylfollc acid, 7,8-dihydro-10-formylfolic acid, p-aminobenzoylL-glutamic acid, and 6-… Insignificant amounts of 10-formylfolic acid (Rf 0.85-0.9), 7,8-dihydro-10-formylfolic acid (Rf …
Number of citations: 4 link.springer.com
C Ringling, M Rychlik - European food research and technology, 2013 - Springer
… 5-formyltetrahydrofolate, 10-formylfolic acid, tetrahydrofolate … 10-formyldihydrofolate to 10-formylfolic acid during sample … time, and [ 2 H 4 ]-10-formylfolic acid as well as [ 2 H 4 ]-5-…
Number of citations: 68 link.springer.com

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